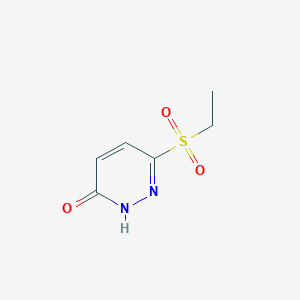![molecular formula C6H6Cl3N5 B12918602 Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- CAS No. 380305-28-2](/img/structure/B12918602.png)
Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine is a chemical compound that belongs to the class of guanidines and pyrimidines. This compound is characterized by the presence of a trichloromethyl group attached to the pyrimidine ring, which is further linked to a guanidine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
The synthesis of 1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-(trichloromethyl)pyrimidine-2-amine with a guanidylating agent. This reaction typically requires the use of coupling reagents or metal-catalyzed conditions to facilitate the formation of the guanidine group. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups such as methyl or methylene.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways. The trichloromethyl group may also contribute to the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine can be compared with other similar compounds such as:
1-(4-(Chloromethyl)pyrimidin-2-yl)guanidine: This compound has a chloromethyl group instead of a trichloromethyl group, which may affect its reactivity and biological activity.
1-(4-(Methyl)pyrimidin-2-yl)guanidine: The presence of a methyl group instead of a trichloromethyl group can lead to different chemical and biological properties.
1-(4-(Nitromethyl)pyrimidin-2-yl)guanidine: The nitromethyl group introduces additional reactivity and potential biological effects. The uniqueness of 1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
380305-28-2 |
|---|---|
Fórmula molecular |
C6H6Cl3N5 |
Peso molecular |
254.5 g/mol |
Nombre IUPAC |
2-[4-(trichloromethyl)pyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C6H6Cl3N5/c7-6(8,9)3-1-2-12-5(13-3)14-4(10)11/h1-2H,(H4,10,11,12,13,14) |
Clave InChI |
KUBHEMQMPXZOJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1C(Cl)(Cl)Cl)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,6,7,8-Tetrahydrodibenz[c,e]azocine](/img/structure/B12918577.png)

![3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12918585.png)
![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)


![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)
